molecular formula C16H19BrN2O2 B386698 N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]BICYCLO[4.1.0]HEPTANE-7-CARBOHYDRAZIDE

N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]BICYCLO[4.1.0]HEPTANE-7-CARBOHYDRAZIDE

Cat. No.: B386698
M. Wt: 351.24g/mol
InChI Key: QMWBRQVTGBUOAJ-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound with the molecular formula C16H19BrN2O2 and a molecular weight of 351.24 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a bicycloheptane ring structure, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

The synthesis of N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with bicyclo[4.1.0]heptane-7-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process . The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product.

Chemical Reactions Analysis

N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can be compared with other similar compounds, such as:

    N’-(5-chloro-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical and biological properties.

    N’-(5-fluoro-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.

    N’-(5-iodo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide:

These comparisons highlight the uniqueness of N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide and its potential advantages in various scientific research applications.

Properties

Molecular Formula

C16H19BrN2O2

Molecular Weight

351.24g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide

InChI

InChI=1S/C16H19BrN2O2/c1-21-14-7-6-11(17)8-10(14)9-18-19-16(20)15-12-4-2-3-5-13(12)15/h6-9,12-13,15H,2-5H2,1H3,(H,19,20)/b18-9+

InChI Key

QMWBRQVTGBUOAJ-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2C3C2CCCC3

SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)C2C3C2CCCC3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)C2C3C2CCCC3

Origin of Product

United States

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